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Compound of Interest

Compound Name: Bongkrekic acid-13C28

Cat. No.: B12372962

Application Note: Quantification of Bongkrekic
Acid in Fermented Foods
Introduction

Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia
gladioli pathovar cocovenenans.[1][2][3] Contamination of certain fermented food products,
such as fermented coconut or corn-based items, can lead to severe foodborne illness with high
mortality rates.[1][3][4] The toxin is heat-stable, meaning it is not destroyed by cooking, and is
also odorless and tasteless, making its detection in contaminated foods challenging.[1][5]
Given the significant health risks, with doses as low as 1 mg being potentially fatal to humans,
sensitive and accurate quantification of bongkrekic acid in food matrices is crucial for public
health and safety.[1]

This application note details a robust and sensitive method for the quantification of bongkrekic
acid in fermented foods using Ultra-High-Performance Liquid Chromatography-Tandem Mass
Spectrometry (UHPLC-MS/MS) with a stable isotope-labeled internal standard, 13C28-
Bongkrekic Acid. The use of an internal standard is critical for correcting for matrix effects and
variations in sample preparation and instrument response, thereby ensuring high accuracy and
precision.

Principle
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This method employs a QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based
extraction protocol to isolate bongkrekic acid from complex food matrices. The extracted
analyte is then quantified using a UHPLC-MS/MS system operating in Multiple Reaction
Monitoring (MRM) mode. The stable isotope-labeled internal standard, 13C28-Bongkrekic Acid,
is added at the beginning of the sample preparation process to compensate for any analyte
loss during extraction and to account for matrix-induced signal suppression or enhancement.
Quantification is achieved by calculating the ratio of the peak area of the native bongkrekic acid
to that of the 13C28-labeled internal standard.

Materials and Reagents

» Bongkrekic Acid standard

» 13C28-Bongkrekic Acid internal standard (Methanol solution)[6][7][8][9]
o Acetonitrile (ACN), LC-MS grade

e Methanol (MeOH), LC-MS grade

e Water, LC-MS grade

e Formic acid (FA), LC-MS grade

¢ Acetic acid (HAc)

e Anhydrous magnesium sulfate (MgSO4)

e Anhydrous sodium acetate (NaOAc)

e C18 solid-phase extraction (SPE) sorbent

Nylon syringe filters, 0.22 um

Experimental Protocols
Sample Preparation (QUEChERS Method)

e Homogenization: Homogenize a representative portion of the fermented food sample.
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Weighing: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

Internal Standard Spiking: Add a known amount of 13C28-Bongkrekic Acid internal standard
solution to the sample.

Hydration: Add 10 mL of water and vortex for 1 minute.[10][11]
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid and vortex for 1 minute.[12]

Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium
acetate.[10][11] Vortex immediately for 1 minute to prevent the formation of salt clumps.

Centrifugation: Centrifuge the tube at 24000 x g for 5 minutes.[10][11]

Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL
centrifuge tube containing C18 sorbent and anhydrous magnesium sulfate. Vortex for 1
minute.

Centrifugation: Centrifuge at 24000 x g for 5 minutes.

Final Extract Preparation: Take a portion of the supernatant, filter it through a 0.22 pm nylon
syringe filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.[10][11]

UHPLC-MS/MS Analysis

UHPLC Conditions:
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Parameter

Value

Column

ACQUITY UPLC BEH C18 (2.1 mm x 100 mm,
1.7 um) or equivalent[12]

Mobile Phase A

Water with 0.1% formic acid and 2 mmol/L

ammonium formate[12]

Mobile Phase B

95% Acetonitrile with 0.1% formic acid and 2

mmol/L ammonium formate[12]

Optimized for separation of bongkrekic acid

Gradient .
from matrix interferences
Flow Rate 0.3 mL/min
Column Temperature 40 °C[12]
Injection Volume 5 pL[12]
MS/MS Conditions:
Parameter Value

lonization Mode

Electrospray lonization (ESI), Negative[10]

MRM Transitions

Specific precursor-to-product ion transitions for
Bongkrekic Acid and 13C28-Bongkrekic Acid

Source Temperature

350 °C[12]

lon Spray Voltage

-4500 V[12]

Data Presentation

The following table summarizes the quantitative performance data for the analysis of

bongkrekic acid in various food matrices using UHPLC-MS/MS.
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Fermented .
Tremella ] Rice
Parameter Corn Flour[10] . . Liushenqu[14]
fuciformis[13] Noodles[15]
[11]
Linear Range 1-200 (in 0.5-100 (in 0-50 (in
_ 0.25 - 500 _ _
(ng/kg) solution) solution) solution)
LOD (ug/kg) 0.75 - 0.4 0.1
LOQ (ung/kg) - 0.25[13] 1.2 -
Recovery (%) 78.9 - 112 82.32-114.84 80.6 - 85.3 90.1-1054
RSD (%) 4.2-16 <12.67 4.2-13.2 04-75

Mandatory Visualizations
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Workflow for Quantification of Bongkrekic Acid
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Caption: Experimental workflow for bongkrekic acid quantification.
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Signaling Pathway of Bongkrekic Acid Toxicity
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Caption: Mechanism of bongkrekic acid toxicity.

Conclusion

The described UHPLC-MS/MS method, incorporating a 13C28-labeled internal standard,
provides a reliable and accurate means for the quantification of bongkrekic acid in fermented
food products. The use of a stable isotope internal standard is paramount for mitigating matrix
effects inherent in complex food samples, thereby ensuring data of high quality. This
application note serves as a comprehensive guide for researchers, scientists, and food safety
professionals involved in the monitoring of this potent toxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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